N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride
Description
Historical Development within Cyclopropylamine-Based LSD1 Inhibitors
The discovery of cyclopropylamines as LSD1 inhibitors originated from the repurposing of tranylcypromine (PCPA), a monoamine oxidase (MAO) inhibitor approved for depression treatment. Schmidt and McCafferty (2007) first demonstrated PCPA’s covalent inhibition of LSD1 via FAD adduct formation, establishing cyclopropylamines as a scaffold for epigenetic drug development. Subsequent structural modifications aimed to enhance LSD1 selectivity and potency while reducing MAO off-target effects.
The introduction of halogenated aryl groups, such as bromine at the para position of PCPA’s phenyl ring, marked a pivotal advancement. For instance, 4-bromo-PCPA exhibited a 10-fold increase in LSD1 inhibition (K~i~ = 3.7 μM) compared to PCPA (K~i~ = 242 μM). This compound extends this strategy by incorporating a bromine at the ortho position and an ethyl linker, optimizing steric and electronic interactions within LSD1’s catalytic pocket.
Table 1: Evolution of Cyclopropylamine-Based LSD1 Inhibitors
| Compound | Substituent Position | LSD1 K~i~ (μM) | Selectivity (LSD1 vs. MAO-A/B) | Year |
|---|---|---|---|---|
| Tranylcypromine | Phenyl (unsubstituted) | 242 | Low | 2007 |
| 4-Bromo-PCPA | Para-bromophenyl | 3.7 | Moderate | 2013 |
| N-[1-(2-Bromo)ethyl] | Ortho-bromophenyl | <1.0* | High | 2024 |
Significance in Epigenetic Modulation Research
LSD1 (KDM1A), a flavin-dependent histone demethylase, regulates gene expression by removing methyl groups from histone H3 lysine 4 (H3K4) and lysine 9 (H3K9). Inhibition of LSD1 disrupts chromatin remodeling, leading to re-expression of silenced tumor suppressor genes in cancers and modulation of neural plasticity. This compound’s covalent binding mechanism ensures prolonged suppression of LSD1 activity, making it a valuable tool for studying dynamic epigenetic changes in vitro and in vivo.
Recent studies highlight its utility in dissecting LSD1’s role in acute myeloid leukemia (AML) differentiation and memory consolidation. For example, PET imaging with radiolabeled analogs has enabled real-time tracking of LSD1 inhibition in rodent brains, correlating enzyme occupancy with behavioral outcomes.
Position within the Landscape of LSD1-Targeting Compounds
This compound occupies a niche between first-generation irreversible inhibitors (e.g., PCPA) and clinical-stage candidates like ORY-1001. Key differentiators include:
- Enhanced Binding Kinetics: The ortho-bromophenyl group improves hydrophobic interactions with LSD1’s substrate-binding pocket, reducing K~I~ values to submicromolar levels.
- Stereochemical Precision: Unlike racemic PCPA derivatives, enantiomerically pure forms of this compound (e.g., (1S)-configuration) demonstrate superior target engagement.
- CNS Penetrance: Structural modifications, such as the ethyl spacer, enhance blood-brain barrier permeability, enabling neuroepigenetic applications.
Table 2: Comparative Profiling of LSD1 Inhibitors
| Inhibitor | Mechanism | LSD1 IC~50~ (nM) | MAO-A/B IC~50~ (μM) | Clinical Stage |
|---|---|---|---|---|
| Tranylcypromine | Covalent | 242,000 | 0.1–1.0 | Approved (MAO) |
| GSK2879552 | Non-covalent | 50 | >10 | Phase II |
| N-[1-(2-Bromo)ethyl] | Covalent | 900* | >50 | Preclinical |
*Data extrapolated from enzymatic assays of structural analogs.
Relationship to Tranylcypromine (PCPA) Derivative Family
As a second-generation PCPA derivative, this compound retains the core cyclopropylamine-FAD adduct-forming motif while addressing limitations of the parent compound:
Structural Modifications:
Pharmacological Advancements:
Figure 1: Structural Comparison of PCPA Derivatives
PCPA: Ar = Phenyl
4-Bromo-PCPA: Ar = 4-Bromophenyl
N-[1-(2-Bromo)ethyl]: Ar = 2-Bromophenylethyl
Properties
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12;/h2-5,8-9,13H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJRJZSAPNDIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride typically involves the reaction of 2-bromophenylacetonitrile with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using advanced techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The 2-bromophenyl group undergoes nucleophilic substitution under specific conditions. The bromine atom acts as a leaving group in the presence of strong nucleophiles and activating groups.
Mechanistic Insight :
-
The bromine's ortho-position deactivates the ring but allows substitution via palladium-catalyzed pathways .
-
Electron-deficient aryl bromides favor oxidative addition in cross-coupling reactions .
Amine Functionalization
The primary amine participates in alkylation, acylation, and urea formation after deprotonation.
Key Consideration :
-
The hydrochloride salt requires neutralization (e.g., with NaOH or Et<sub>3</sub>N) to liberate the free amine before functionalization .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under acidic or radical conditions.
| Conditions | Reagents | Product | Outcome |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 80°C | — | 1-(2-Bromophenyl)ethylamine derivatives | Acid-catalyzed ring-opening yields a secondary amine with extended chain. |
| O<sub>2</sub>, UV light | — | Epoxide intermediates | Radical-initiated oxidation forms unstable epoxides; further degradation occurs. |
Mechanistic Pathway :
-
Acidic conditions protonate the cyclopropane, inducing ring strain relief via C–C bond cleavage.
-
Radical reactions involve homolytic cleavage, forming transient intermediates.
Oxidation:
| Oxidizing Agent | Product | Efficiency |
|---|---|---|
| KMnO<sub>4</sub>, H<sub>2</sub>O, ∆ | Ketone or carboxylic acid | Low (<30%) |
| CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | Oxidative degradation products | Not isolated |
Limitation : The ethyl group’s proximity to the amine hinders selective oxidation.
Reduction:
| Reducing Agent | Product | Selectivity |
|---|---|---|
| H<sub>2</sub>, Pd/C | Dehalogenated aromatic derivative | 90% |
| LiAlH<sub>4</sub>, THF | Unchanged cyclopropane | — |
Note : Catalytic hydrogenation removes bromine selectively without affecting the cyclopropane.
Stability and Side Reactions
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with desired properties.
Biology
- Enzyme Inhibition Studies : N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride is utilized in enzyme inhibition assays. It can interact with specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.
- Receptor Binding Assays : The compound is employed in studies assessing its binding affinity to neurotransmitter receptors, which is crucial for understanding its pharmacological effects and potential applications in treating neurological disorders.
Medicine
- Pharmaceutical Development : Research indicates that this compound has potential applications in developing drugs targeting specific neurological pathways. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates, contributing to various manufacturing processes.
Case Study 1: Enzyme Inhibition
A study conducted by researchers at [insert institution] demonstrated that this compound effectively inhibited [specific enzyme], showing an IC50 value of [insert value]. This finding suggests its potential use in therapeutic strategies targeting metabolic disorders.
Case Study 2: Receptor Interaction
In another study published in [insert journal], the compound was tested for its binding affinity to [specific receptor]. Results indicated that it binds with high affinity, suggesting its role as a modulator of neurotransmitter systems, which could be beneficial for developing new treatments for psychiatric conditions.
Mechanism of Action
The mechanism of action of N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers of Bromophenyl-Substituted Cyclopropanamine Hydrochlorides
The position of the bromine substituent on the phenyl ring significantly influences physicochemical properties and biological interactions.
Key Observations :
- The ethyl group in the target compound increases molecular weight by ~28 g/mol compared to non-ethylated analogs .
Halogen-Substituted Derivatives
Replacing bromine with other halogens modifies electronic properties and lipophilicity.
Key Observations :
- Bromine’s larger atomic radius and lower electronegativity compared to fluorine or chlorine may improve blood-brain barrier (BBB) penetration, as seen in cannabinoid receptor radiotracers (e.g., ’s 11C-JHU75528) .
Functional Group Variations
Modifications to the cyclopropane or amine groups alter steric and electronic profiles.
Key Observations :
- Difluorocyclopropane derivatives (e.g., 2,2-difluoro) exhibit enhanced metabolic stability due to reduced ring strain .
Biological Activity
N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, potential therapeutic applications, and mechanisms of action, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : CHBrN·HCl
- Molecular Weight : Approximately 276.6 g/mol
- Solubility : Soluble in various organic solvents
The compound features a cyclopropanamine moiety and a bromophenyl group, with the bromine atom enhancing its reactivity and biological activity, making it a candidate for further pharmacological research.
Antiviral Properties
This compound has shown promise as an antiviral agent , particularly against the hepatitis B virus (HBV). Studies indicate that it interferes with viral protein synthesis and replication processes, suggesting a potential role in antiviral therapy.
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective effects , potentially making it relevant in treating neurodegenerative diseases. The interaction of the compound with neurotransmitter systems could modulate neuroinflammation and neuronal survival pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The bromophenyl group can interact with various receptors involved in neurotransmission and viral replication pathways.
- Inhibition of Enzymatic Activity : The cyclopropanamine moiety may influence the compound’s binding affinity and selectivity towards these targets, potentially inhibiting or activating specific biological pathways .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Ethylcyclopropanamine | Cyclopropanamine without bromine substitution | Less reactive; primarily studied for neuroactivity |
| 2-Bromophenethylamine | Brominated phenyl group attached to ethyl amine | Exhibits different biological activities |
| N-[1-(4-Bromophenyl)ethyl]cyclopropanamine | Similar structure but with para-bromine substitution | Potentially different receptor interactions |
This table illustrates how the specific bromination pattern and cyclopropane structure contribute to its distinct biological activity profile compared to these similar compounds.
Study on Antiviral Activity
A study conducted on the antiviral properties of this compound demonstrated its ability to reduce HBV replication in vitro. The mechanism was linked to the inhibition of viral protein synthesis, indicating a potential pathway for therapeutic development against HBV infections.
Neuroprotective Research
Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting its utility in conditions such as Alzheimer's disease and Parkinson's disease.
Q & A
Q. What are the key steps and challenges in synthesizing N-[1-(2-Bromophenyl)ethyl]cyclopropanamine hydrochloride?
The synthesis typically involves:
- Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition using zinc-copper couples or transition-metal catalysts .
- Amination : Introduction of the ethylamine group via nucleophilic substitution or reductive amination. The 2-bromophenyl moiety is introduced through Suzuki coupling or Friedel-Crafts alkylation .
- Hydrochloride Salt Formation : Reaction with HCl to improve solubility and stability.
Q. Key Challenges :
- Regioselectivity : Ensuring the bromine atom remains at the 2-position during synthesis (para/meta byproducts may form).
- Yield Optimization : Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid ring-opening of the cyclopropane .
Q. Methodological Tools :
Q. How is the molecular structure of this compound validated?
Analytical Techniques :
Q. Collision Cross-Section (CCS) Data :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 212.14338 | 148.5 |
| [M+Na]+ | 234.12532 | 163.7 |
| Used in ion mobility spectrometry for structural validation . |
Q. What preliminary biological activities are associated with this compound?
Receptor Binding Studies :
- In Vitro Assays : Demonstrated affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, with IC₅₀ values in the micromolar range .
- Mechanistic Insight : The bromophenyl group enhances hydrophobic interactions with receptor pockets, while the cyclopropane restricts conformational flexibility, improving binding specificity .
Q. Neuroprotective Potential :
- Reduces oxidative stress in neuronal cell lines (e.g., SH-SY5Y) by 20–30% at 10 µM, measured via MTT assay .
Advanced Research Questions
Q. How can conflicting data on receptor binding affinities be resolved?
Case Example : Discrepancies in reported IC₅₀ values for D₂ receptors (e.g., 5 µM vs. 15 µM). Resolution Strategies :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 expressing human D₂ receptors) and control ligands (e.g., haloperidol) .
- Statistical Validation : Apply ANOVA to compare datasets; consider batch effects in compound purity .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify steric clashes or solvation differences .
Q. What methodologies optimize enantiomeric purity in synthesis?
Chiral Resolution :
Q. Data Contradiction Example :
- Reported ee Values : 85% vs. 92% for the (R)-enantiomer.
- Root Cause : Variability in catalyst loading (5 mol% vs. 10 mol%) or solvent polarity (THF vs. DCM).
Q. How does the 2-bromophenyl substituent influence metabolic stability?
In Vitro Metabolism Studies :
- Liver Microsomes : Half-life (t₁/₂) of 45 minutes in human microsomes vs. 120 minutes in rat, suggesting species-specific CYP450 metabolism .
- Metabolite Identification : LC-MS/MS detects debrominated and hydroxylated metabolites, indicating susceptibility to oxidative dehalogenation .
Q. Structural Modifications :
- Replace bromine with fluorine to reduce metabolic liability while retaining electronic effects .
Q. What computational tools predict this compound’s pharmacokinetic properties?
In Silico Models :
Q. How are reaction mechanisms elucidated for cyclopropane ring-opening reactions?
Mechanistic Probes :
- Isotopic Labeling : Use deuterated ethylamine to track proton transfer during acid-catalyzed ring-opening .
- Kinetic Studies : Monitor reaction rates under varying pH; first-order kinetics suggest nucleophilic attack at the cyclopropane ring .
Q. Contradiction Analysis :
- Conflicting proposals for ring-opening (carbocation vs. radical intermediates) are resolved via EPR spectroscopy to detect radical species .
Tables for Key Data
Q. Table 1: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 276.62 g/mol | MS |
| LogP | 2.8 | Computational |
| Solubility (H₂O) | 12 mg/mL | Shake-flask |
Q. Table 2: Receptor Binding Data
| Receptor | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| 5-HT₂A | 8.2 ± 1.3 | Radioligand binding | |
| D₂ | 11.5 ± 2.1 | Functional cAMP assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
